(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid, also known as CJ-42794 or CJ-042794, is a synthetic compound widely recognized for its high potency and selectivity as a prostaglandin E receptor subtype 4 (EP4) antagonist. [] This classification stems from its ability to specifically bind to and block the activation of EP4 receptors, hindering the downstream signaling pathways initiated by prostaglandin E2 (PGE2). [, ] The compound serves as a valuable tool in scientific research, primarily employed to investigate the physiological and pathological roles of EP4 receptors in various biological systems. [, , , , , ]
CJ-42794 was developed as part of a series of compounds aimed at exploring the role of EP4 receptors in inflammatory processes. It is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its mechanism of action involving the inhibition of prostaglandin signaling, specifically targeting the EP4 receptor. The compound is also noted for its lower affinity for other EP receptors, such as EP1, EP2, and EP3, making it a more selective option for research and therapeutic purposes .
The synthesis of CJ-42794 involves a multi-step chemical process that typically includes:
The detailed parameters such as temperature, reaction time, and solvent choices are critical for optimizing yield and purity but are often proprietary or specialized to specific laboratories .
CJ-42794 has a complex molecular structure characterized by:
The three-dimensional conformation of CJ-42794 allows for optimal interaction with the EP4 receptor, facilitating its role as an antagonist . Molecular docking studies have shown that it binds effectively to the receptor's active site, which is crucial for inhibiting downstream signaling pathways associated with inflammation .
CJ-42794 participates in various chemical reactions primarily related to its pharmacological activity:
The mechanism of action for CJ-42794 primarily involves:
CJ-42794 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how CJ-42794 behaves in biological systems and its potential efficacy as a therapeutic agent .
CJ-42794 has potential applications in various scientific fields:
Prostaglandin E receptor subtype 4 (EP4), a G-protein-coupled receptor (GPCR) encoded by the PTGER4 gene in humans (Ptger4 in mice), is one of four receptor subtypes (EP1–EP4) that mediate the diverse physiological effects of prostaglandin E₂ (PGE₂) [7] [8]. EP4 signaling occurs primarily through Gαs-mediated cAMP elevation, but also via β-arrestin recruitment and PI3K/Akt pathways, influencing inflammation, pain sensitization, vascular tone, and immune cell function [2] [6]. The therapeutic targeting of EP4 has gained significant interest due to its central role in pathological processes such as chronic inflammation, pain transmission, and tissue remodeling. Selective antagonism or agonism of EP4 offers a downstream alternative to cyclooxygenase (COX) inhibition, potentially circumventing the gastrointestinal (GI) and cardiovascular risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors [1] [3]. CJ-42794 (4-{(1S)-1-[({5-chloro-2-[(4-fluorophenyl)oxy]phenyl}carbonyl)amino]ethyl}benzoic acid), a potent and selective benzoic acid-based EP4 antagonist discovered by Pfizer, exemplifies this approach by blocking PGE₂-driven inflammatory cascades without disrupting upstream prostanoid biosynthesis [1] [3].
EP4 activation exerts context-dependent effects on inflammation and vascular homeostasis. In macrophages, PGE₂ binding to EP4 suppresses NF-κB and MAPK signaling via the receptor-associated protein EPRAP, reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines (e.g., MCP-1, IL-8) [2]. Conversely, in dendritic cells (DCs), EP4 activation enhances CCR7-mediated migration while paradoxically suppressing maturation markers (CD80/CD86) and promoting anti-inflammatory IL-10 secretion, fostering immune tolerance [4]. This duality extends to vascular tissues, where EP4 influences vasodilation, platelet aggregation, and vascular remodeling:
Table 1: Key EP4 Ligands and Their Structural Features
Compound Name | Chemical Class | Primary Action | Key Structural Features | Selectivity Profile |
---|---|---|---|---|
CJ-42794 | Benzoic acid derivative | Antagonist | 5-Chloro-2-(4-fluorophenoxy)phenyl scaffold | High for EP4 over EP1–EP3 [1] |
ONO-AE3-208 | Acylsulfonamide | Antagonist | Core sulfonylurea motif | Moderate EP4 selectivity [3] |
L-902,688 | Carboxylic acid | Agonist | Trimethylphenoxy backbone | EP4-specific [4] |
ONO-0260164 | Non-prostanoid | Agonist | Diaryl-tetrahydrofuran core | Potent EP4 activation [5] |
EP4 antagonism represents a targeted strategy to block PGE₂-mediated pathologies while preserving beneficial prostanoid pathways. The rationale for compounds like CJ-42794 includes:
Table 2: Preclinical Efficacy of CJ-42794 in Disease Models
Disease Model | Species | Dose & Route | Key Outcomes | Proposed Mechanism |
---|---|---|---|---|
Carrageenan-induced hyperalgesia | Rat | 30 mg/kg (oral) | Reduced mechanical hyperalgesia; efficacy comparable to rofecoxib | Blockade of peripheral nociceptor sensitization [1] |
Adjuvant-induced arthritis | Rat | 10 mg/kg (oral) | Suppressed joint inflammation and bone erosion | Inhibition of macrophage cytokine production [1] |
Autoimmune myocarditis | Mouse | 10 mg/kg/day (oral) | Increased myocardial inflammation (7.2% vs. 2.0%) and RORγt expression | Disruption of EP4-mediated Th17 suppression [5] |
CJ-42794's benzoic acid structure confers distinct advantages: its hydrophobic phenoxy group penetrates the EP4 orthosteric pocket between transmembrane helices TM1/TM7, forming hydrogen bonds with Thr76 and Arg316, while its carboxylate ion-pairs with Tyr80 and Thr168 [3]. This binding mode differs from acylsulfonamide antagonists (e.g., ONO-AE3-208), enabling potent inhibition of PGE₂-induced cAMP accumulation (IC₅₀ = 16 nM) [1] [3]. Recent virtual docking screens have leveraged these structural insights to design novel EP4 antagonists, though CJ-42794 remains a benchmark for potency and selectivity [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0